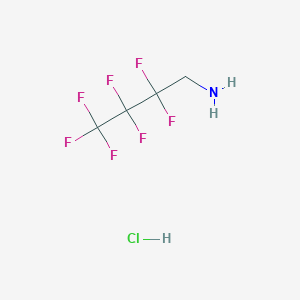

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride

Description

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYUHKFQCFFSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895169 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2794-75-4 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Perfluorobutyl Iodide with Ammonia

The most widely documented method for synthesizing 2,2,3,3,4,4,4-Heptafluorobutylamine involves the nucleophilic substitution of perfluorobutyl iodide (C₄F₇I) with ammonia (NH₃). This reaction proceeds under anhydrous conditions to minimize side reactions and maximize yield. The general equation is:

Reaction Conditions :

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to stabilize the transition state.

-

Temperature : Reactions are typically conducted at 50–70°C to balance reaction kinetics and thermal decomposition risks.

-

Ammonia Stoichiometry : A molar excess of ammonia (2–3 equivalents) ensures complete conversion of the iodide substrate.

Mechanistic Insights :

The reaction follows an Sₙ2 mechanism, where ammonia acts as the nucleophile, displacing iodide from the perfluorinated carbon chain. The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the terminal carbon, facilitating nucleophilic attack.

Purification and Isolation of the Amine

Post-reaction, the crude product is purified through fractional distillation or column chromatography to remove residual iodide and ammonia. Key purity metrics include:

| Parameter | Value |

|---|---|

| Boiling Point | 85–90°C (at 760 mmHg) |

| Purity (GC-MS) | >98% |

| Residual Solvent | <0.1% (by NMR) |

The free amine exhibits high thermal stability, with decomposition observed only above 200°C.

Conversion to Hydrochloride Salt

Acidification Protocol

The hydrochloride salt is synthesized by treating the free amine with hydrogen chloride (HCl). Two methods are prevalent:

-

Gas-Phase Acidification :

Dry HCl gas is bubbled through a cooled (−10°C) solution of the amine in diethyl ether. The hydrochloride precipitates as a crystalline solid, which is isolated via filtration and washed with cold ether. -

Aqueous Acidification :

A concentrated HCl solution is added dropwise to an aqueous suspension of the amine. The mixture is stirred at room temperature for 1–2 hours, and the product is recovered by rotary evaporation.

Yield Optimization :

-

Gas-phase methods yield higher purity (>99%) due to reduced hydrolysis side reactions.

-

Stoichiometric HCl (1:1 molar ratio) prevents over-acidification and salt hydration.

Crystallization and Characterization

The hydrochloride salt is recrystallized from ethanol/water mixtures to achieve pharmaceutical-grade purity. Critical analytical data include:

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| Solubility | 45 g/L in water (25°C) |

| Molecular Weight | 199.07 g/mol (amine); 235.53 g/mol (HCl salt) |

X-ray diffraction studies confirm a monoclinic crystal system with hydrogen bonding between the protonated amine and chloride ions.

Industrial Production Considerations

Environmental and Regulatory Compliance

-

Waste Management : Fluorinated byproducts are neutralized with calcium hydroxide to form inert fluorite (CaF₂).

-

Regulatory Status : The compound is classified as non-hazardous under OSHA guidelines when handled with standard PPE.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a fluorinated amine compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, examining relevant research findings and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 199.0701 g/mol

- CAS Registry Number : 374-99-2

- Chemical Structure : The structure features a heptafluorobutyl group attached to an amine.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 199.0701 g/mol |

| CAS Number | 374-99-2 |

| Appearance | Colorless liquid |

| Density | 1.456 g/mL at 25 °C |

Research indicates that heptafluorobutylamines exhibit distinct biological activities due to their fluorinated structure. Fluorinated compounds often demonstrate enhanced lipophilicity and stability, which can influence their interaction with biological membranes and proteins.

Antifouling Properties

A study highlighted the use of heptafluorobutylamine in creating antifouling surfaces. The zwitterionic polymer coatings modified with heptafluorobutylamine showed significant resistance to nonspecific protein adsorption. This property is crucial for biomedical applications where biofouling can lead to inaccurate diagnostic results .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of heptafluorobutylamines. In vitro studies demonstrated that while some derivatives exhibited cytotoxic effects on certain cancer cell lines, the specific impact of this compound requires further investigation to determine its therapeutic index and safety margins .

Case Studies

- Nanoparticle Coatings : Research on nanoparticle coatings using heptafluorobutylamine showed that these coatings could enhance the stability and biocompatibility of nanoparticles in biological environments. The modified surfaces were able to reduce protein adsorption significantly compared to unmodified surfaces .

- Drug Delivery Systems : Heptafluorobutylamine has been explored in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can potentially improve the bioavailability of drugs by enhancing their solubility and permeability across cellular membranes .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antifouling | Significant reduction in nonspecific protein adsorption |

| Cytotoxicity | Variable effects on cancer cell lines; further studies needed |

| Drug Delivery | Improved solubility and permeability of therapeutic agents |

Scientific Research Applications

Organofluorine Chemistry

HFBA- HCl is primarily utilized in organofluorine chemistry due to its unique structure. It serves as a building block for synthesizing other fluorinated compounds. Researchers are exploring its potential in developing new materials and chemical processes that leverage the properties of fluorinated amines.

Passivation Agents

One significant application of HFBA- HCl is as a passivating agent in perovskite solar cells. Its ability to enhance the stability of these cells makes it a candidate for improving their efficiency and longevity.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| HFBA- HCl | Perfluorinated butylamine | High stability, low reactivity |

| Perfluoroethylamine | Ethyl group fully fluorinated | Similar reactivity but shorter carbon chain |

| Perfluoroalkyl sulfonamides | Contains sulfonamide functional group | Used in surfactants and coatings |

Case Study 1: Development of Fluorinated Materials

Researchers have utilized HFBA- HCl in the synthesis of novel fluorinated materials that exhibit enhanced properties compared to their non-fluorinated counterparts. These materials have potential applications in coatings and adhesives where chemical resistance is critical.

Case Study 2: Solar Cell Efficiency Enhancement

In studies focused on perovskite solar cells, HFBA- HCl has been tested as a passivating agent to reduce defects at the interface of the solar cell layers. Results indicate that incorporating HFBA- HCl can improve charge carrier mobility and overall device efficiency significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Property Comparison

The table below compares 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride with structurally or functionally related fluorinated amines and hydrochlorides:

Key Differences

- Fluorine Content: The heptafluorobutylamine derivative has 7 fluorine atoms, significantly higher than 4,4-difluorocyclohexanamine (2 F) or (R)-1,1,1-trifluoro-2-butylamine (3 F).

- For example, dodecan-1-amine hydrochloride (non-fluorinated) is highly water-soluble due to its ionic nature .

- Applications :

- Heptafluorobutylamine : Likely used in surfactants or fluoropolymer synthesis due to its hydrophobic perfluorinated chain .

- Aromatic Derivatives (e.g., 2-Bromo-4-fluorobenzylamine) : Common in pharmaceutical intermediates for their bioactivity .

- Chiral Fluorinated Amines (e.g., (R)-1,1,1-Trifluoro-2-butylamine) : Critical in asymmetric synthesis .

Research Findings and Industrial Relevance

Thermal Stability : The linear perfluorobutyl chain in heptafluorobutylamine enhances thermal stability compared to branched or partially fluorinated analogs. This makes it suitable for high-temperature applications, such as lubricants or coatings .

Biological Activity : Fluorinated amines are increasingly used in drug discovery. For instance, 4,4-difluorocyclohexanamine hydrochloride has been studied for its role in kinase inhibition, while the heptafluorobutylamine derivative’s bioactivity remains underexplored .

Environmental Impact : Perfluorinated compounds like heptafluorobutylamine are under scrutiny for persistence in the environment. Regulatory trends may favor alternatives with shorter fluorinated chains (e.g., trifluoro derivatives) .

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride (CAS 374-99-2), and how can its purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of butylamine precursors using agents like SF₄ or HF under controlled conditions. Post-synthesis, purity is validated via:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing fluorine (¹⁹F NMR) and proton (¹H NMR) environments.

- Mass Spectrometry (MS) : Verify molecular weight (199.07 g/mol) and fragmentation patterns.

- Elemental Analysis : Ensure stoichiometric alignment with C₄H₄F₇N·HCl.

Design of Experiments (DoE) principles should optimize reaction parameters (e.g., temperature, stoichiometry) to minimize impurities .

Q. What safety protocols are critical when handling this compound in academic labs?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Operate in fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult safety data sheets for first-aid guidelines (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways involving this fluorinated amine?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. For example:

- Reaction Path Search : Identify intermediates in nucleophilic substitution or fluorination steps.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and select optimal media (e.g., polar aprotic solvents).

Integrate computational results with high-throughput screening to validate pathways experimentally .

Q. What experimental design strategies reduce variability in studies involving this compound?

- Methodological Answer : Apply statistical DoE frameworks such as:

- Factorial Designs : Systematically vary parameters (e.g., temperature, catalyst loading) to isolate key variables.

- Response Surface Methodology (RSM) : Model nonlinear relationships between inputs (e.g., reaction time) and outputs (e.g., yield).

Use ANOVA to identify significant factors and reduce experimental noise .

Q. How should researchers resolve contradictions in reactivity data under varying solvent conditions?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying polarity (e.g., DMSO vs. THF) and dielectric constants.

- Kinetic Profiling : Compare rate constants and activation energies across solvents to identify mechanistic shifts.

- Cross-Validation : Replicate experiments with controlled humidity/temperature and use computational solvation models to explain discrepancies .

Q. What reactor design considerations are critical for scaling up reactions with this compound?

- Methodological Answer :

- Material Compatibility : Use Hastelloy or PTFE-lined reactors to resist corrosion from fluorinated intermediates.

- Heat Management : Implement jacketed reactors for exothermic fluorination steps.

- Mixing Efficiency : Optimize impeller design to ensure homogeneity in multiphase systems (e.g., gas-liquid fluorination) .

Data Analysis and Validation

Q. How can researchers ensure reproducibility in fluorinated amine synthesis?

- Methodological Answer :

- Batch-to-Batch Consistency : Document raw material sources (e.g., fluoride purity ≥99%) and reaction conditions.

- Analytical Cross-Checks : Compare NMR/MS data with published reference spectra (e.g., CAS 374-99-2).

- Blind Replication : Assign independent teams to repeat synthesis and validate yields/purity .

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated amines?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Clarify coupling between ¹H and ¹⁹F nuclei in complex mixtures.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- ICP-MS : Detect trace metal contaminants from catalysts (e.g., Pd, Ni) that may influence reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.